What is the chemical structure of Acid Fuchsin calcium salt?
What is the chemical structure of Acid Fuchsin calcium salt?
Introduction
Acid Fuchsin calcium salt is a vital biological stain and dye used extensively in histology, cytology, and microbiology.[1][2] Also known by synonyms such as Acid Magenta and Acid Rubin, it is a member of the triarylmethane dye family.[3][4][5] This guide provides a detailed exploration of its chemical structure, properties, and applications, with a focus on the scientific principles that underpin its use in research. The calcium salt form is often favored in specific staining protocols due to its stability and solubility characteristics.[3]
PART 1: Core Chemical Identity and Structure
At its core, Acid Fuchsin is a sulfonated derivative of basic fuchsin.[6] The process of sulfonation, the addition of sulfonic acid groups (-SO₃H), transforms the parent molecule into an acidic dye. The "calcium salt" designation indicates that the acidic protons of these sulfonic groups are replaced by a calcium ion (Ca²⁺), which acts as a counter-ion. This structural modification is crucial for its function and properties in various biological applications.
The parent compound, basic fuchsin, is itself a mixture of several homologues, including rosaniline, pararosaniline, and new fuchsine.[7][8] Consequently, commercial Acid Fuchsin is typically a variable mixture of the sulfonated versions of these compounds.[7]
Molecular and Physical Properties
The fundamental characteristics of Acid Fuchsin calcium salt are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₁₇N₃O₉S₃Ca | [3][4][9][10] |
| CAS Number | 123334-10-1 | [3][4][9][10][11][12] |
| Molecular Weight | ~579.64 g/mol | [3][9][10] |
| Appearance | Lustrous, green powder or crystals | [9] |
| Solubility | Soluble in water, forming a violet/red solution | [1][3][9] |
| λmax (Absorbance Peak) | ~545 nm | |
| C.I. Number | 42685 | [6][7] |
Chemical Structure Representation
The complex structure of the primary anion is a triphenylmethane core with amino and sulfonic acid groups attached to the phenyl rings. The calcium ion balances the charge of two anionic dye molecules.
SMILES String: [Ca++].Cc1cc(cc(c1N)S([O-])(=O)=O)\C(c2ccc(N)c(c2)S([O-])(=O)=O)=C3\C=CC(=N)C(=C3)S(O)(=O)=O
This string represents the calcium salt of one of the possible isomers in the Acid Fuchsin mixture. The central carbon atom is bonded to three substituted phenyl rings, which form a large conjugated system responsible for the dye's vibrant magenta color.
PART 2: Scientific Application and Methodologies
The utility of Acid Fuchsin calcium salt is grounded in its chemical affinity for specific biological macromolecules. The negatively charged sulfonate groups readily bind to positively charged proteins, such as collagen, making it an exceptional stain for connective tissues.
Principle of Staining: The Causality of Choice
The choice of an acidic dye like Acid Fuchsin is dictated by the target tissue component. In a typical histological staining solution, the pH is controlled to manipulate the charge on both the dye and the tissue proteins. In acidic solutions, proteins like collagen become protonated (positively charged), enhancing their electrostatic attraction to the anionic (negatively charged) Acid Fuchsin dye. This principle is the cornerstone of its application in renowned staining techniques.
Key Applications:
-
Van Gieson Stain: Used with picric acid to differentiate collagen (which stains red) from muscle and cytoplasm (which stain yellow).[5][7]
-
Masson's Trichrome Stain: A multi-step protocol where Acid Fuchsin is used to stain muscle, cytoplasm, and keratin in vibrant red, contrasting with the blue or green stain used for collagen.[13][14]
-
Mallory's Connective Tissue Stain: Another trichrome method where Acid Fuchsin is a key component for coloring certain tissue elements.[3][5]
-
Altmann's Stain: Certified for use in staining mitochondria.[3][4]
-
Nematology: Used for the visualization of plant-parasitic nematodes within root tissues.[15][16]
Featured Protocol: Staining Plant-Parasitic Nematodes in Root Tissue
This protocol, adapted from the sodium-hypochlorite-acid-fuchsin method, serves as a self-validating system.[16] A successful outcome—vibrantly stained nematodes clearly visible against destained root tissue—confirms the efficacy of each step and the quality of the reagents.
Step 1: Preparation of Acid Fuchsin Staining Solution
The initial step is the creation of a stable stock solution. The inclusion of glacial acetic acid helps to maintain an acidic pH, which is crucial for effective staining.
-
Procedure:
Step 2: Clearing and Staining Workflow
The workflow involves clearing the plant tissue to make it transparent, followed by staining to visualize the target organisms.
Caption: Workflow for staining nematodes in plant roots.
Step 3: Rationale and Trustworthiness of the Protocol
-
Clearing (Step 2): The use of sodium hypochlorite (bleach) is essential for removing plant pigments and clearing the cytoplasm.[16] This step is critical; insufficient clearing will result in poor visualization, while over-clearing can damage the delicate nematode structures. The 4-minute incubation is an empirically derived optimum.
-
Staining (Steps 4-6): Boiling the roots in the stain solution facilitates the penetration of the dye through the tough cuticle of the nematode.[16] This is a physical method to overcome the barrier that would otherwise prevent staining at room temperature.
-
Destaining (Step 7): The final step involves boiling in acidified glycerin.[16] This serves two purposes: it removes the excess stain from the plant root tissue, creating a high-contrast image, and it prepares the sample for microscopic observation and storage. The nematodes retain the stain more strongly than the root tissue, a key principle of differential staining.
PART 3: Conclusion and Broader Impact
Acid Fuchsin calcium salt is more than just a colored powder; it is a precisely engineered chemical tool that allows scientists to visualize the microscopic world with clarity and specificity. Its utility in classic and modern staining techniques underscores its importance in pathology, diagnostics, and fundamental biological research.[1] Understanding its chemical structure and the principles behind its application enables researchers to optimize existing protocols and develop new methods for scientific discovery.
References
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Chemical Worlds. Fuchsin Acid Calcium Salt Certifiable | S10090. [Link]
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Iowa State University, Gregory L Tylka Faculty Website. Protocols. [Link]
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American Society for Microbiology. Acid-Fast Stain Protocols. [Link]
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CP Lab Safety. Acid Fuchsin Calcium Salt (C20H17N3O9S3Ca), 5 grams. [Link]
-
Delta Microscopies. Acid Fuchsin Aqueous Solutions. [Link]
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University of California, Davis - Nemaplex. Staining Nematodes in Plant Roots. [Link]
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Biognost. FUCHSIN ACID powder dye, C.I. 42685. [Link]
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Wikipedia. Acid fuchsin. [Link]
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StainsFile. Acid Fuchsin. [Link]
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PubChem - NIH. Fuchsine acid | C20H17N3Na2O9S3 | CID 451476. [Link]
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PubChem - NIH. Acid Fuchsin. [Link]
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MilliporeSigma. Acid Fuchsin calcium salt, certified by the Biological Stain Commission, Dye content 70%. [Link]
-
Wikipedia. Fuchsine. [Link]
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